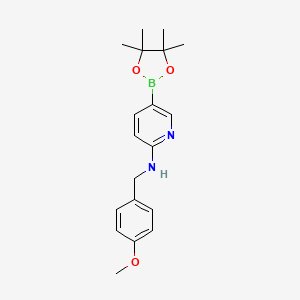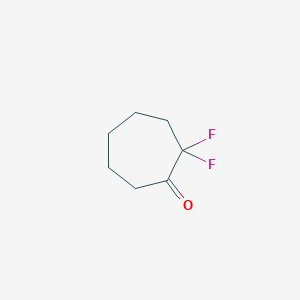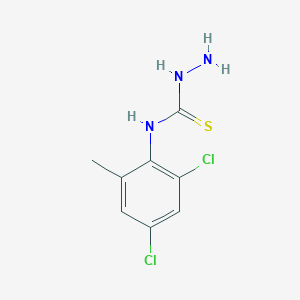
氨基-PEG10-酸
描述
Amino-PEG10-acid is a polyethylene glycol (PEG)-based polymeric acid that has been widely used in scientific research and laboratory experiments. The unique properties of this acid make it an ideal choice for a wide range of applications, including drug delivery, tissue engineering, and nanomedicine. In
科学研究应用
自组装和结构稳定性增强氨基-PEG10-酸共轭物在增强结构稳定性和促进基于肽的材料自组装方面表现出显著潜力。例如,含有改性淀粉样蛋白β肽片段的PEG化肽表现出形成具有核壳结构的纤维的能力。这些纤维保留了对生物功能至关重要的β-折叠二级结构,并且在干燥时,PEG结晶发生而不破坏这种结构。这种特性对于开发具有特定稳定构型的材料至关重要,可应用于生物材料设计和纳米结构制备(Castelletto et al., 2010)。
优化治疗蛋白质氨基-PEG10-酸在优化治疗蛋白质的药理特性中发挥着至关重要的作用。通过合并非天然氨基酸并促进位点特异性PEG化,蛋白质可以被设计用于提高功效、减少免疫原性和延长循环半衰期。这种方法已成功应用于人类生长激素,展示了增强的效力和减少注射频率,标志着蛋白质治疗方面的重大进展(Cho et al., 2011)。
癌症研究和治疗在癌症研究中,氨基-PEG10-酸衍生物在开发诊断和治疗策略方面起着关键作用。例如,已设计出PEG化纳米颗粒以增强肿瘤靶向和减少系统清除,直接影响癌症治疗的效果。这种纳米颗粒可以逃避免疫识别,允许反复给药而不引起加速血清清除现象,从而改善化疗药物或诊断标记物传递到肿瘤部位(Zhao et al., 2017)。
调节细胞功能和基因表达PEG10,一个在更广泛研究背景下与氨基-PEG10-酸功能相关的基因,已被牵涉到各种细胞过程中,包括肿瘤细胞迁移和侵袭。其表达影响癌细胞的行为,表明调节这些基因或相关途径可能为癌症治疗开辟新途径。具体来说,PEG10在人类癌症中的表达已与进展和不良预后相关联,强调了该基因作为治疗干预的潜在靶点(Xiong et al., 2012)。
增强诊断成像和靶向治疗氨基-PEG10-酸衍生物的应用延伸到增强诊断成像技术和靶向治疗。例如,PEG化肽已被用于分子成像以改善特定癌症类型的检测,如前列腺癌。这涉及使用生物标志物特异性启动子,如PEG10,来驱动成像剂的表达,促进侵袭性癌症亚型的无创检测,并潜在地指导治疗干预(Shapovalova et al., 2019)。
作用机制
Target of Action
Amino-PEG10-acid is a PEG-based PROTAC linker that can be used in PROTAC synthesis . The primary targets of Amino-PEG10-acid are E3 ubiquitin ligases and the target proteins . These targets play a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .
Mode of Action
Amino-PEG10-acid interacts with its targets through two different ligands connected by a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction results in the selective degradation of target proteins, a process that is critical for the functioning of the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The action of Amino-PEG10-acid affects the ubiquitin-proteasome system, a crucial pathway in cells that controls protein degradation . This system is responsible for the degradation of misfolded or damaged proteins, regulation of many cellular processes, and control of protein levels in the cell . By interacting with this pathway, Amino-PEG10-acid can influence the balance of proteins within the cell .
Pharmacokinetics
The pharmacokinetic properties of Amino-PEG10-acid are influenced by its PEG-based structure . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . This property can enhance the bioavailability of Amino-PEG10-acid, as it can increase its solubility and decrease aggregation . .
Result of Action
The molecular and cellular effects of Amino-PEG10-acid’s action are primarily related to its role in protein degradation. By selectively targeting proteins for degradation, Amino-PEG10-acid can influence cellular processes controlled by these proteins . For instance, the degradation of certain proteins can impact cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of Amino-PEG10-acid can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG can enhance the solubility of Amino-PEG10-acid in aqueous environments . Additionally, the non-toxic and non-immunogenic properties of PEG can allow Amino-PEG10-acid to be added to media and attached to surfaces without interfering with cellular functions or target immunogenicities .
生化分析
Biochemical Properties
Amino-PEG10-acid plays a crucial role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC . This property makes it an effective linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The interactions between Amino-PEG10-acid and these biomolecules facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .
Cellular Effects
Amino-PEG10-acid influences various cellular processes by modulating protein degradation pathways. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism by promoting the degradation of specific proteins . For example, in cancer cells, the use of Amino-PEG10-acid in PROTACs can lead to the degradation of oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis . This compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular functions and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of Amino-PEG10-acid involves its role as a linker in PROTACs, which facilitate the binding of target proteins to E3 ubiquitin ligases . This binding leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The amino group of Amino-PEG10-acid reacts with carboxylic acids or activated NHS esters, forming stable amide bonds that link the ligands in PROTACs . This mechanism allows for the precise targeting and degradation of specific proteins, making Amino-PEG10-acid a valuable tool in molecular biology and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG10-acid can change over time due to its stability and degradation properties. Studies have shown that Amino-PEG10-acid is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to Amino-PEG10-acid-containing PROTACs can lead to sustained protein degradation and altered cellular processes . These temporal effects highlight the importance of proper storage and handling of Amino-PEG10-acid in research applications.
Dosage Effects in Animal Models
The effects of Amino-PEG10-acid vary with different dosages in animal models. At low doses, Amino-PEG10-acid-containing PROTACs can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions . These dosage-dependent effects underscore the need for careful optimization of Amino-PEG10-acid dosages in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Amino-PEG10-acid is involved in various metabolic pathways, primarily through its role in protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism . The ability of Amino-PEG10-acid to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
Within cells and tissues, Amino-PEG10-acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. For example, Amino-PEG10-acid can form complexes with transport proteins that facilitate its uptake into cells, where it can then participate in biochemical reactions . Understanding the transport and distribution of Amino-PEG10-acid is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
Amino-PEG10-acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized to the cytosol and nucleoplasm, where it interacts with various biomolecules involved in protein degradation and other cellular processes . The subcellular localization of Amino-PEG10-acid is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for its effectiveness in biochemical and cellular studies.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




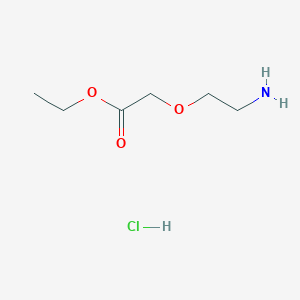
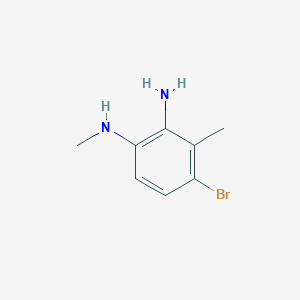
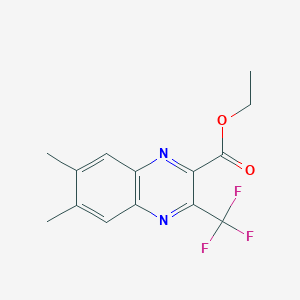
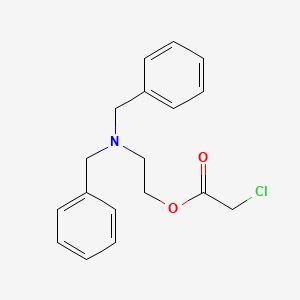
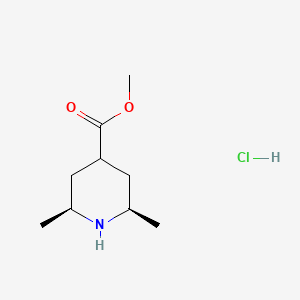
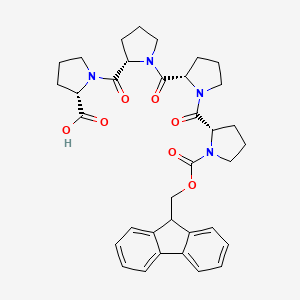
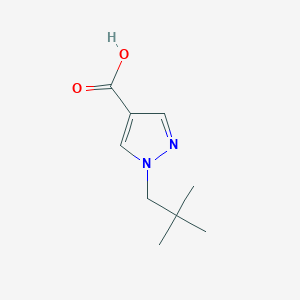
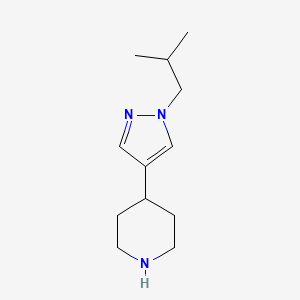
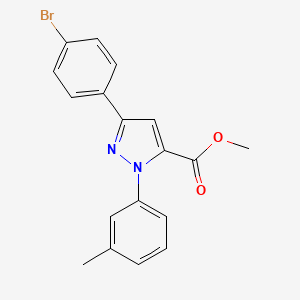
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
